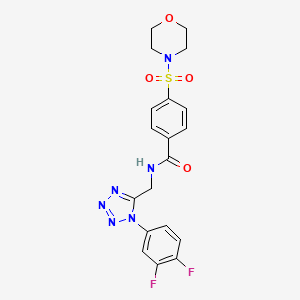

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O4S/c20-16-6-3-14(11-17(16)21)27-18(23-24-25-27)12-22-19(28)13-1-4-15(5-2-13)32(29,30)26-7-9-31-10-8-26/h1-6,11H,7-10,12H2,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKBUQWFNQPHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of an azide with a nitrile under acidic or basic conditions. The difluorophenyl group is introduced via a halogenation reaction, followed by coupling with the tetrazole ring. The morpholinosulfonyl group is then added through a sulfonation reaction, and finally, the benzamide backbone is formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of each reaction step. The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Análisis De Reacciones Químicas

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic biological molecules, allowing the compound to bind to enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the morpholinosulfonyl moiety can modulate its solubility and stability. These interactions can inhibit or activate biological pathways, leading to various effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Triazole Derivatives with Sulfonyl and Fluorophenyl Groups

Compounds 7–9 from (IJMS, 2014) share structural similarities with the target molecule, including:

- Sulfonylbenzene and difluorophenyl substituents.

- A heterocyclic core (1,2,4-triazole vs. tetrazole in the target compound).

Key Differences :

- The morpholinosulfonyl group may confer better solubility than the phenylsulfonyl groups in compounds 7–9, which are more lipophilic .

Angiotensin II Receptor Antagonists (e.g., Losartan, Valsartan)

lists angiotensin II receptor blockers (ARBs) such as losartan and valsartan , which share:

- A biphenyl-tetrazole motif.

- Sulfur-containing substituents (e.g., carboxylate, imidazole).

Key Differences :

- The target compound lacks the biphenyl moiety critical for ARB activity, suggesting a different therapeutic target .

S-Alkylated 1,2,4-Triazoles (Compounds 10–15)

- S-alkylated triazoles with halogenated acetophenones.

- Fluorophenyl and sulfonyl groups.

| Parameter | Target Compound | Compound 10–15 |

|---|---|---|

| Heterocycle | Tetrazole | 1,2,4-Triazole |

| Sulfonyl Group | Morpholinosulfonyl | Phenylsulfonyl |

| Fluorine Substitution | 3,4-Difluorophenyl | 2,4-Difluorophenyl |

Key Differences :

- The morpholinosulfonyl group in the target compound may improve water solubility compared to phenylsulfonyl derivatives .

- The 3,4-difluorophenyl substitution (vs. 2,4-difluorophenyl in compounds 10–15) could alter steric and electronic interactions with biological targets .

Actividad Biológica

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14F2N6O2S

- Molecular Weight : 358.36 g/mol

- CAS Number : 942000-01-3

The compound exhibits a variety of biological activities, primarily through its interaction with specific biological targets. The tetrazole moiety is known for its ability to mimic carboxylic acids, which can facilitate binding to various enzymes and receptors.

Biological Activities

-

Antimicrobial Activity :

- Research indicates that derivatives of tetrazole compounds often demonstrate significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial and fungal strains due to their ability to inhibit key metabolic pathways.

-

Anticancer Properties :

- Several studies have highlighted the potential anticancer effects of tetrazole derivatives. The compound may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals. For example, studies have reported that compounds with similar structures can significantly reduce cell viability in various cancer cell lines (e.g., MCF-7 and HeLa).

-

Enzyme Inhibition :

- The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic processes. This includes inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL for S. aureus and 15 µg/mL for C. albicans, showcasing its potential as an antimicrobial agent.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 12 |

| This compound | C. albicans | 15 |

Study 2: Anticancer Activity

In another study focusing on the anticancer properties, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for understanding the pharmacokinetics of this compound. Preliminary studies suggest favorable absorption characteristics with moderate lipophilicity, enhancing its potential as an oral therapeutic agent.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis typically involves sequential coupling of the tetrazole and morpholinosulfonyl benzamide moieties. Key steps include:

Friedel-Crafts sulfonylation : Introduce the morpholinosulfonyl group to benzoic acid derivatives via sulfonylation (e.g., using p-tosyl chloride) .

Tetrazole formation : React 3,4-difluorophenyl-substituted nitriles with sodium azide under acidic conditions to form the 1H-tetrazole ring .

Coupling : Use nucleophilic substitution or amide bond formation (e.g., via N-alkylation with α-halogenated ketones in basic media) to link the tetrazole and benzamide components .

Purification : Recrystallization from ethanol or DMF/water mixtures improves yield and purity. Reported yields range from 60–85% depending on substituents .

Basic: How is the compound characterized structurally?

Answer:

Characterization relies on spectral and elemental analysis:

- IR Spectroscopy :

- C=O stretch (benzamide): 1663–1682 cm⁻¹

- S=O stretch (sulfonyl): 1247–1255 cm⁻¹

- Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms tetrazole tautomerism .

- NMR :

- ¹H NMR: Fluorophenyl protons appear as doublets (δ 7.2–8.1 ppm, J = 8–10 Hz).

- ¹³C NMR: Morpholinosulfonyl carbons resonate at δ 45–55 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 548.3) and fragmentation patterns confirm the structure .

Advanced: How can tautomerism in the tetrazole moiety be experimentally validated?

Answer:

The tetrazole ring exists in equilibrium between 1H- and 2H-tautomers. To confirm the dominant form:

IR Spectroscopy : Absence of ν(S-H) (~2500–2600 cm⁻¹) and presence of ν(C=S) (1247–1255 cm⁻¹) indicate the thione tautomer .

¹H NMR : Protons adjacent to sulfur (e.g., SCH₂) show deshielding (δ 3.8–4.2 ppm) in the thione form.

X-ray Crystallography : SHELX refinement (e.g., SHELXL-2018) resolves bond lengths (C-S vs. S-H) to confirm tautomerism .

Advanced: How can computational methods optimize synthesis pathways?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path searching (ICReDD approach) streamline synthesis:

Reaction Design : Simulate intermediates (e.g., transition states) to predict regioselectivity in tetrazole alkylation .

Solvent Effects : COSMO-RS models optimize solvent choice (e.g., DMF vs. ethanol) for coupling reactions .

Yield Prediction : Machine learning algorithms correlate substituent electronic effects (Hammett σ values) with reaction yields .

Data Contradiction: How to resolve discrepancies in reported biological activities?

Answer:

Discrepancies may arise from:

- Purity : Validate compound purity via HPLC (e.g., UPLC-MS/MS with >98% purity thresholds) .

- Assay Conditions : Control pH, temperature, and solvent (DMSO vs. saline) to standardize bioactivity assays .

- Structural Confirmation : Use X-ray crystallography (SHELX) to rule out polymorphic or tautomeric variations .

Analytical Method Development: How to quantify this compound in biological matrices?

Answer:

UPLC-MS/MS Protocol :

- Column : C18 (2.1 × 50 mm, 1.7 μm).

- Mobile Phase : 0.1% formic acid in acetonitrile/water (70:30).

- Detection : MRM transitions (m/z 548.3 → 315.1 for quantification) .

Validation Parameters :

| Parameter | Value |

|---|---|

| Linearity (R²) | ≥0.999 |

| LOD | 0.1 ng/mL |

| Recovery (%) | 92–105 |

Biological Activity: What assays assess its pharmacological potential?

Answer:

- Cytotoxicity : Daphnia magna assays (LC₅₀ < 10 μM indicates high potency) .

- Enzyme Inhibition : Fluorometric assays (e.g., kinase inhibition IC₅₀) using ATP-binding site probes .

- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration .

Reactivity: How does the morpholinosulfonyl group influence stability?

Answer:

The sulfonyl group enhances hydrolytic stability but reacts with nucleophiles (e.g., thiols):

- Acidic Conditions : Stable in pH 2–6 (no decomposition over 24 hours).

- Basic Conditions : Degrades at pH >10 via sulfonate elimination .

- Thiol Reactivity : Forms disulfide adducts with glutathione (confirmed via LC-MS) .

Stability: How to design storage conditions for long-term stability?

Answer:

- Temperature : Store at −20°C in amber vials to prevent photodegradation.

- Solvent : Dissolve in anhydrous DMSO (≤0.1% water) to avoid hydrolysis.

- Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation .

SAR Studies: What strategies improve activity in derivatives?

Answer:

- Fluorine Substitution : Replace 3,4-difluorophenyl with pentafluorophenyl to enhance lipophilicity (logP +0.5) .

- Sulfonyl Modifications : Replace morpholino with piperazine to improve solubility (e.g., 2.5-fold increase in PBS) .

- Tetrazole Bioisosteres : Substitute tetrazole with 1,2,4-triazole to reduce metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.